N-(3-羟基吡啶-2-基)-6-吗啉嘧啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxypyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C14H15N5O3 and its molecular weight is 301.306. The purity is usually 95%.
BenchChem offers high-quality N-(3-hydroxypyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-hydroxypyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
酪氨酸激酶抑制剂
具有嘧啶核心的化合物因其作为酪氨酸激酶抑制剂的作用而被广泛研究,在癌症治疗中具有应用。例如,某些4-苯胺并吡啶并[3,2-d]嘧啶是表皮生长因子受体(EGFR)的不可逆抑制剂,由于其防止磷酸化并因此抑制肿瘤细胞生长和增殖的能力,在治疗各种癌症中显示出前景 (Smaill等人,2000年)。
肾素抑制剂
苯并咪唑衍生物与嘧啶核心结构相似,已被优化为口服生物可用的肾素抑制剂。这些化合物因其通过抑制肾素-血管紧张素系统来治疗高血压和心血管疾病的作用而具有重要意义 (Hidekazu Tokuhara等人,2018年)。
抗菌和抗炎剂
吗啉部分作为杂环化合物的一部分,与新型苯并二呋喃基、三嗪、氧杂二氮杂卓和噻唑嘧啶的合成有关,这些化合物具有显着的抗炎和镇痛特性 (Abu‐Hashem等人,2020年)。这些化合物表现出环氧合酶抑制,在治疗炎症和疼痛中提供潜在的应用。
抗癌剂
吗啉并嘧啶衍生物已被探索其对癌细胞系的细胞毒活性,展示了此类化合物在肿瘤学中的治疗潜力。例如,新型4-吗啉-7,8-二氢-5H-噻并吡喃并[4,3-d]嘧啶衍生物已显示出对肺癌、前列腺癌和乳腺癌细胞系的适度细胞毒性,表明它们作为抗癌剂的潜力 (Huimin Liu等人,2016年)。
作用机制
Mode of Action
Based on its structural similarity to other bioactive compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and overall pharmacological profile .
Result of Action
The compound’s effects will depend on its specific targets and the nature of its interactions with these targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(3-hydroxypyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
属性
IUPAC Name |
N-(3-hydroxypyridin-2-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c20-11-2-1-3-15-13(11)18-14(21)10-8-12(17-9-16-10)19-4-6-22-7-5-19/h1-3,8-9,20H,4-7H2,(H,15,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQRHMWRJORCSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=C(C=CC=N3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。